Dimethyl D-Glutamate Hydrochloride
Overview
Description
Dimethyl D-Glutamate Hydrochloride is a derivative of glutamic acid . It is used for research purposes and is not sold to patients . It is recognized to be beneficial as ergogenic dietary substances . It influences the secretion of anabolic hormones, supplies fuel during exercise, enhances mental performance during stress-related tasks, and prevents exercise-induced muscle damage .
Synthesis Analysis
The synthesis of Dimethyl D-Glutamate Hydrochloride involves a mild reductive alkylation with Pd/C . The product obtained from this process is of high quality and cannot be improved by recrystallization from water .Molecular Structure Analysis
The molecular formula of Dimethyl D-Glutamate Hydrochloride is C7H14ClNO4 . Its molecular weight is 211.64 .Chemical Reactions Analysis
Glutamic acid, from which Dimethyl D-Glutamate Hydrochloride is derived, is involved in various chemical reactions. It is an excitatory transmitter released from neurons . It communicates information rapidly by activating receptors in other neurons . Physiologic concentrations of glutamate are 1 μM extracellularly and several millimolar intracellularly .Physical And Chemical Properties Analysis
Dimethyl D-Glutamate Hydrochloride is a solid at 20 degrees Celsius . It is white to off-white in color . It should be stored under inert gas . It has a specific rotation of -24.0 to -28.0 degrees at a concentration of 2 in methanol .Scientific Research Applications
Peptide Synthesis
Dimethyl D-Glutamate Hydrochloride is often used in peptide synthesis . Peptides are short chains of amino acids that play crucial roles in biological functions. They are used in various fields such as therapeutics, cosmetics, and nutrition.
Formation of Quasi-Stable Nanostructures
A study has shown that compounds similar to Dimethyl D-Glutamate Hydrochloride can form quasi-stable nanostructures on solid surfaces . These nanostructures are of considerable interest for the development of functional biocompatible materials and nanoparticles.
Study of Biomolecules Structure and Functioning
The self-assembling properties of these compounds can shed light on the functioning of biomolecules in living organisms . This can lead to the development of new agents for drug delivery and additives for food improvement.
Development of New Agents for Drug Delivery
The ability of these compounds to form highly ordered nanosized structures can be utilized in the development of new agents for drug delivery . These structures can potentially improve the efficiency and specificity of drug delivery systems.
Additives for Food Improvement
The self-assembling properties of these compounds can also be used as additives for food improvement . They can form stable micelles and act as emulsifiers and surfactants.
Study of Supramolecular Structures
These compounds can form highly ordered supramolecular structures due to hydrophobic and π-π-interactions . This property can be used to study the self-assembling of molecules, which is a fundamental aspect of nanotechnology and materials science.
Mechanism of Action
- The compound’s primary targets are these glutamate receptors, which play crucial roles in synaptic transmission and neuronal communication .
- The compound’s interaction with these receptors leads to changes in synaptic strength, neuronal plasticity, and overall neurotransmission .
- The affected pathways include glutamatergic signaling and downstream cascades related to neuronal health and plasticity .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Safety and Hazards
Dimethyl D-Glutamate Hydrochloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .
properties
IUPAC Name |
dimethyl (2R)-2-aminopentanedioate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4.ClH/c1-11-6(9)4-3-5(8)7(10)12-2;/h5H,3-4,8H2,1-2H3;1H/t5-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUPLHQOVIUESQ-NUBCRITNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@H](C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601044887 | |
Record name | Dimethyl D-glutamate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601044887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl D-Glutamate Hydrochloride | |
CAS RN |
27025-25-8 | |
Record name | D-Glutamic acid, 1,5-dimethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27025-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl D-glutamate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027025258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl D-glutamate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601044887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-dimethyl (2R)-2-aminopentanedioate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHYL D-GLUTAMATE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JDM33EYGH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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